molecular formula C23H25N3O4 B2671894 1-(2,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1775399-42-2

1-(2,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Cat. No. B2671894
M. Wt: 407.47
InChI Key: VLRXFDUJXGHZHA-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine, also known as DOP, is an organic compound that has a wide range of applications in scientific research. It has been used in a variety of experiments due to its unique properties and structure. DOP is a piperidine derivative with a dimethoxybenzoyl group attached to its nitrogen atom. It has been used in a variety of different studies, including those related to biochemistry, physiology, and pharmacology.

Scientific Research Applications

Central Nervous System Agents

Compounds similar to 1-(2,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine have been synthesized with potential applications as central nervous system agents. Bauer et al. (1976) synthesized spiro[isobenzofuran-1(3H),4'-piperidines] and found them to inhibit tetrabenazine-induced ptosis, indicating potential antitetrabenazine activity associated with the 3-phenylspiro-[isobenzofuran-1(3H),4'-piperidine] moiety (Bauer et al., 1976).

Biological Activities and Synthesis

A series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides were synthesized and evaluated for biological activities. Khalid et al. (2016) conducted this study and found that these compounds exhibited inhibition against butyrylcholinesterase enzyme and showed potential in ligand-BChE binding affinity (Khalid et al., 2016).

Anticancer Agents

Rehman et al. (2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole with the aim of evaluating them as anticancer agents. Their research indicated that certain compounds had strong anticancer properties, highlighting the potential therapeutic usefulness of these derivatives (Rehman et al., 2018).

Antimicrobial and Anti-Proliferative Activities

Al-Wahaibi et al. (2021) studied 1,3,4-Oxadiazole N-Mannich Bases for their antimicrobial and anti-proliferative activities. They found that certain derivatives exhibited broad-spectrum antibacterial activities and potent activity against specific Gram-positive bacteria, along with optimal anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021).

Antimicrobial Agents

Jadhav et al. (2017) synthesized a series of novel compounds derived from 1,2,3-triazole and found moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, as well as fungal strains. This indicates the potential use of these compounds as antimicrobial agents (Jadhav et al., 2017).

Analgesic Activity

Waters (1978) researched aromatic carboxylic esters of 1-methyl-4-piperidinol and found that certain esters exhibited analgesic activity. Specifically, one compound showed activity nearly twice that of codeine in an assay, indicating its potential as an analgesic (Waters, 1978).

Inhibition of Cancer Cells

Sica et al. (2019) explored the inhibition of oxidative phosphorylation in cancer cells, using compounds related to 1-(2,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine. They found that specific combinations of compounds could lead to the lethal poisoning of cancer cells (Sica et al., 2019).

properties

IUPAC Name

(2,4-dimethoxyphenyl)-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-28-18-8-9-19(20(15-18)29-2)23(27)26-12-10-16(11-13-26)14-21-24-22(25-30-21)17-6-4-3-5-7-17/h3-9,15-16H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRXFDUJXGHZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

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